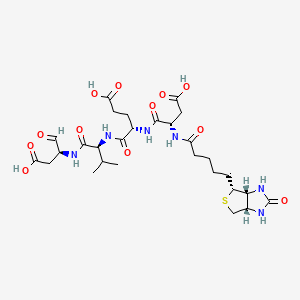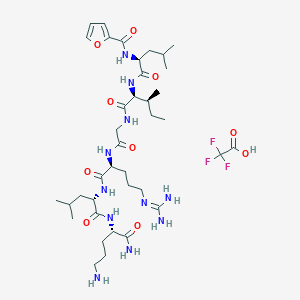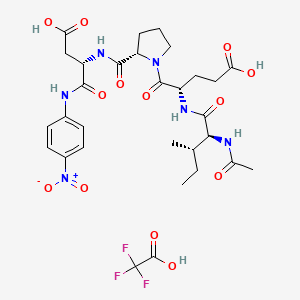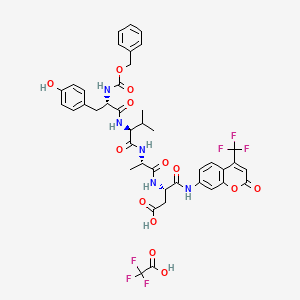
Biotin-DEVD-CHO (trifluoroacetate salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biotin-DEVD-CHO (trifluoroacetate salt) is a biotin-conjugated form of the caspase-3 and -7 inhibitor Ac-DEVD-CHO. This compound is widely used in biochemical research, particularly in studies involving apoptosis, a form of programmed cell death. The compound’s full chemical name is N-[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]-L-α-aspartyl-L-α-glutamyl-N-[(1S)-2-carboxy-1-formylethyl]-L-valinamide, trifluoroacetate salt .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-DEVD-CHO typically involves the conjugation of biotin to the DEVD peptide sequence (Asp-Glu-Val-Asp) followed by the addition of a formyl group (CHO). The reaction conditions often include the use of formic acid as a solvent, with the final product being purified to achieve a purity of ≥95% .
Industrial Production Methods
Industrial production of Biotin-DEVD-CHO involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of amino acids to form the DEVD peptide, followed by biotinylation and formylation. The product is then purified using high-performance liquid chromatography (HPLC) to ensure high purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Biotin-DEVD-CHO primarily undergoes substitution reactions, particularly in the context of its interaction with caspases. It does not typically undergo oxidation or reduction reactions under standard laboratory conditions .
Common Reagents and Conditions
The common reagents used in the synthesis and reactions of Biotin-DEVD-CHO include formic acid, biotin, and the DEVD peptide sequence. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yield and purity .
Major Products Formed
The major product formed from the reactions involving Biotin-DEVD-CHO is the biotinylated DEVD peptide, which is used for affinity purification and detection of active caspases .
Applications De Recherche Scientifique
Biotin-DEVD-CHO is extensively used in scientific research, particularly in the fields of cell biology and biochemistry. Its primary applications include:
Affinity Purification: Used for the affinity purification of active caspase-3, -6, -7, and -8
Detection of Active Caspases: Employed in the detection of active caspase-3 in tissue samples and permeabilized cells using affinity labeling with streptavidin conjugates
Apoptosis Studies: Utilized in studies of apoptosis to understand the mechanisms of programmed cell death and the role of caspases in this process
Mécanisme D'action
Biotin-DEVD-CHO exerts its effects by inhibiting caspase-3 and -7. The DEVD peptide sequence mimics the natural substrate of these caspases, allowing the compound to bind to the active site and inhibit their activity. This inhibition prevents the cleavage of downstream substrates, thereby blocking the apoptotic pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ac-DEVD-CHO: A non-biotinylated form of the caspase-3 and -7 inhibitor.
Biotin-VAD-FMK: Another biotinylated caspase inhibitor with a different peptide sequence (Val-Ala-Asp).
Uniqueness
Biotin-DEVD-CHO is unique due to its biotinylation, which allows for easy detection and purification using streptavidin conjugates. This feature makes it particularly useful in biochemical assays and affinity purification techniques .
Propriétés
Formule moléculaire |
C28H42N6O12S |
|---|---|
Poids moléculaire |
686.7 g/mol |
Nom IUPAC |
(4S)-4-[[(2S)-2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C28H42N6O12S/c1-13(2)23(27(45)29-14(11-35)9-21(39)40)33-25(43)15(7-8-20(37)38)31-26(44)16(10-22(41)42)30-19(36)6-4-3-5-18-24-17(12-47-18)32-28(46)34-24/h11,13-18,23-24H,3-10,12H2,1-2H3,(H,29,45)(H,30,36)(H,31,44)(H,33,43)(H,37,38)(H,39,40)(H,41,42)(H2,32,34,46)/t14-,15-,16-,17+,18+,23-,24+/m0/s1 |
Clé InChI |
NOYOANDLKBWUGA-KSMLJOLJSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCCC[C@@H]1[C@H]2[C@@H](CS1)NC(=O)N2 |
SMILES canonique |
CC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(Difluoromethoxy)phenyl]-5-[2-(3,4-difluorophenyl)-2-fluoroethoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10796995.png)

![3-[4-(Difluoromethoxy)phenyl]-5-[3-(3,4-difluorophenyl)propyl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797028.png)

![3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B10797034.png)
![4-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N,N-dimethyl-4-oxobutanamide](/img/structure/B10797046.png)


![4-amino-1-[[1-(2-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B10797065.png)
![2-[4-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylamino]piperidin-1-yl]-N-methylacetamide](/img/structure/B10797066.png)
![1-benzyl-N-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methyl]piperidin-4-amine](/img/structure/B10797071.png)

![4-[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-4-oxobutanoic acid](/img/structure/B10797080.png)
